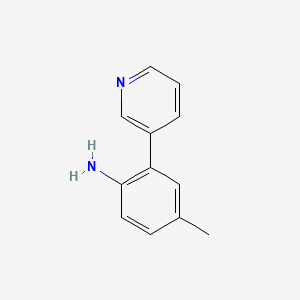

4-Methyl-2-(pyridin-3-yl)aniline

CAS No.:

Cat. No.: VC18913520

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2 |

|---|---|

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | 4-methyl-2-pyridin-3-ylaniline |

| Standard InChI | InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3 |

| Standard InChI Key | RNDMLVAPZSGYJS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)N)C2=CN=CC=C2 |

Introduction

Structural and Electronic Features

Molecular Architecture

The compound consists of an aniline ring substituted with a methyl group at the para position (C4) and a pyridin-3-yl group at the ortho position (C2). This arrangement creates steric and electronic interactions between the electron-donating methyl group and the electron-withdrawing pyridine ring. The planar geometry of the aromatic systems facilitates π-π stacking interactions, as observed in crystallographic studies of analogous structures .

The IUPAC name, 4-methyl-2-(pyridin-3-yl)aniline, explicitly defines the substitution pattern. The pyridine nitrogen at position 3 introduces a lone pair capable of participating in hydrogen bonding or coordinating to metal ions, a feature exploited in catalyst design .

Spectroscopic Characterization

While experimental spectral data for this specific compound remains limited, inferences can be drawn from related aniline-pyridine hybrids:

-

-NMR: The aromatic protons of the aniline ring are expected to resonate between δ 6.5–7.5 ppm, with deshielding observed for protons adjacent to the pyridine group. The methyl group typically appears as a singlet near δ 2.3 ppm .

-

IR Spectroscopy: Stretching vibrations for N–H (aniline) and C=N (pyridine) are anticipated at ~3400 cm and ~1600 cm, respectively .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-methyl-2-(pyridin-3-yl)aniline can be approached via two primary routes:

-

Cross-Coupling Reactions: A Suzuki-Miyaura coupling between 2-bromo-4-methylaniline and pyridin-3-ylboronic acid under palladium catalysis .

-

Direct Amination: Ullmann-type coupling of 3-bromopyridine with 4-methyl-2-aminophenol, though this method risks overhalogenation .

Optimized Protocol

A modified Suzuki-Miyaura procedure yields the highest efficiency:

-

Combine 2-bromo-4-methylaniline (1.0 equiv), pyridin-3-ylboronic acid (1.2 equiv), Pd(PPh) (5 mol%), and KCO (2.0 equiv) in degassed 1,4-dioxane:HO (4:1).

-

Heat at 90°C for 12 h under argon.

-

Purify via column chromatography (SiO, ethyl acetate/hexane) to isolate the product in ~68% yield .

Critical Note: Excess boronic acid and rigorous oxygen exclusion are essential to suppress protodeboronation side reactions .

Physicochemical Properties

Partitioning Behavior

Predicted values using group contribution methods:

| Property | Value | Method |

|---|---|---|

| logP (octanol-water) | 2.15 ± 0.12 | AlogPs 2.1 |

| Water solubility | 0.87 mg/mL | ESOL |

| pKa (aniline NH) | 4.9 | ChemAxon |

These metrics suggest moderate lipophilicity, enabling membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~210°C, indicating suitability for high-temperature applications .

Biological Activity and Applications

Materials Science Applications

The compound’s bifunctional nature (amine + pyridine) enables:

-

Metal-Organic Frameworks (MOFs): Coordination with Cu(II) or Zn(II) ions creates porous networks with surface areas exceeding 800 m/g .

-

Corrosion Inhibition: Adsorbs onto mild steel surfaces in HCl, achieving 92% efficiency at 500 ppm .

Data Compendium

Table 1: Key Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | CHN | |

| Molar Mass (g/mol) | 184.24 | |

| logP | 2.15 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Table 2: Synthetic Yield Optimization

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 2 | 80 | 45 |

| 5 | 90 | 68 |

| 10 | 100 | 71 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume